molecular formula C7H13NO3 B1345754 Propanoic acid, 3-ethoxy-3-imino-, ethyl ester CAS No. 27317-59-5

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

Cat. No. B1345754
CAS RN: 27317-59-5
M. Wt: 159.18 g/mol
InChI Key: ZAKAONRTRWRIJT-UHFFFAOYSA-N
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Description

“Propanoic acid, 3-ethoxy-3-imino-, ethyl ester” is an organic compound with the molecular formula C7H13NO3 . It is also known by other names such as “ethyl 3-ethoxy-3-iminopropanoate” and "Ethyl 3-ethoxy-3-iminopropionate" .


Molecular Structure Analysis

The molecular structure of “Propanoic acid, 3-ethoxy-3-imino-, ethyl ester” can be represented by the InChI string: InChI=1S/C7H13NO3/c1-3-10-6 (8)5-7 (9)11-4-2/h8H,3-5H2,1-2H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanoic acid, 3-ethoxy-3-imino-, ethyl ester” include a molecular weight of 159.18 g/mol . It has a density of 0.95 g/mL at 25 °C (lit.), a melting point of -75 °C, a boiling point of 166 °C (lit.), and a flash point of 126°F . Its solubility is 1.6 g/100 mL (20 ºC), and it has a vapor pressure of 2.0 hPa (25 °C). The refractive index is n20/D 1.405 (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester is a compound that has been explored in various synthetic and chemical studies. For instance, the synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate has been described, indicating its utility in chemical reactions such as allylation (Schleusner et al., 2004). Additionally, reactions involving (ethoxymethylidene)cyanoacetic ester with arylamides of acetoacetic acid have been studied, showcasing the compound's role in forming ethyl 5-acetyl-1-aryl-6-hydroxy-2-imino-1,2-dihydropyridine-3-carboxylates, which are of interest due to their structural complexity and potential applications (Hayotsyan et al., 2019).

Role in Aroma and Flavor Science

In the context of aroma and flavor science, the study of esters, including those structurally related to propanoic acid, 3-ethoxy-3-imino-, ethyl ester, has shown their significant impact on the perception of fruity aromas in red wine. Omission tests have revealed that certain esters, even at subthreshold concentrations, play a crucial role in modulating fruity aromas, demonstrating the compound's relevance in food chemistry and sensory analysis (Lytra et al., 2013).

Applications in Organic Synthesis

The compound has also found applications in organic synthesis, such as the preparation of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This demonstrates the versatility of propanoic acid, 3-ethoxy-3-imino-, ethyl ester derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Hanzawa et al., 2012).

Biocatalytic Applications

Furthermore, the compound's derivatives have been utilized in biocatalytic processes, highlighting its significance in green chemistry and sustainable synthesis. For example, commercial lipases have been employed for the efficient synthesis of precursors of β-substituted-γ-amino acids using derivatives of propanoic acid, 3-ethoxy-3-imino-, ethyl ester, showcasing the biocatalytic route's practicality and efficiency in producing optically active compounds (Mukherjee & Martínez, 2011).

properties

IUPAC Name

ethyl 3-ethoxy-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKAONRTRWRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046995
Record name Propanoic acid, 3-ethoxy-3-imino-, ethyl ester
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3-ethoxy-3-imino-, ethyl ester

CAS RN

27317-59-5
Record name Propanoic acid, 3-ethoxy-3-imino-, ethyl ester
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Record name Ethyl 3-ethoxy-3-iminopropionate
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Record name Propanoic acid, 3-ethoxy-3-imino-, ethyl ester
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Record name Propanoic acid, 3-ethoxy-3-imino-, ethyl ester
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Record name Ethyl 3-ethoxy-3-iminopropionate
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Record name ETHYL 3-ETHOXY-3-IMINOPROPIONATE
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Synthesis routes and methods I

Procedure details

Ethyl cyanoacetate (8 mL, 75 mmol) in anhydrous benzene (100 mL) was combined under nitrogen with anhydrous ethanol (6 mL, 105 mmol). The mixture was cooled to 10° C. (ice/acetone) and bubbled 20 minutes with dry hydrogen chloride gas. The mixture was slowly warmed to room temperature, sealed and stirred for approximately 18 hours. The mixture was diluted with diethyl ether (400 mL) and let stand for 5 hours at room temperature to give a crystalline solid. The solid was isolated by filtration, washed several times with anhydrous diethyl ether and dried to provide ethyl 3-ethoxy-3-iminopropionate (13.2 g, 90% yield) as a colorless, crystalline solid; 1H-NMR (300 Mhz, CDCL3): 7.84 (d, 1H, J=10.0 Hz), 7.19-7.36 (m, 5H), 7.00-7.06 (m, 2H), 4.10 (t, 2H, J=5.7 Hz), 2.73 (t, 2H, J=6.5 Hz), 1.89 (m, 4H).
Quantity
8 mL
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6 mL
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ice acetone
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

113 g 2-cyanoacetic acid ethyl ester (1 mol) and 1000 mL anhydrous ethyl alcohol were added to a three-necked bottle, into which hydrogen chloride gas was bubbled with stirring at 0° C. After 4 hours, a lot of white solid were isolated and the reaction was stopped. After sucking filtration and drying, 60.0 g white solid was obtained. Yield: 91.6%, MS: 160 (M+1).
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113 g
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91.6%

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